molecular formula C11H12N2O2 B2602640 methyl 2-(4-amino-1H-indol-1-yl)acetate CAS No. 1343385-31-8

methyl 2-(4-amino-1H-indol-1-yl)acetate

Cat. No.: B2602640
CAS No.: 1343385-31-8
M. Wt: 204.229
InChI Key: UCEZCJIFSUDAIU-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1H-indol-1-yl)acetate is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-amino-1H-indol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, this compound may impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . For instance, indole derivatives have been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, indole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and cellular metabolism . These interactions highlight the importance of this compound in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-1H-indol-1-yl)acetate typically involves the reaction of 4-aminoindole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the indole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Methyl 2-(4-amino-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-nitro-1H-indol-1-yl)acetate: Similar structure but with a nitro group instead of an amino group.

    Methyl 2-(4-hydroxy-1H-indol-1-yl)acetate: Contains a hydroxy group instead of an amino group.

    Methyl 2-(4-methyl-1H-indol-1-yl)acetate: Features a methyl group instead of an amino group.

Uniqueness

Methyl 2-(4-amino-1H-indol-1-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(4-aminoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)7-13-6-5-8-9(12)3-2-4-10(8)13/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEZCJIFSUDAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=C(C=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude methyl 2-(4-nitro-1H-indol-1-yl)acetate (obtained as reported in Example 15, Step 1, theoretical amount 3.08 mmol) in THF (15 ml), tin(II) chloride dihydrate (6.243 g, 27.7 mmol) was added, and the mixture was reacted at 50° C. for 5 hours and at room temperature overnight. A saturated solution of NaHCO3 (120 ml) was added to the cooled reaction mixture, and the resulting precipitate was filtered off on a celite pad. The filtrate was extracted with ethyl acetate (3×20 ml) and the combined organic layers were dried over sodium sulfate. After evaporation of the solvent, crude methyl 2-(4-amino-1H-indol-1-yl)acetate was obtained and used in the next step without any additional purification (810 mg). MS/ESI+ 205.0 [MH]+.
Quantity
3.08 mmol
Type
reactant
Reaction Step One
Quantity
6.243 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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